molecular formula C13H14N2 B135892 4-Isopropyl-2-phenylpyrimidine CAS No. 127958-20-7

4-Isopropyl-2-phenylpyrimidine

Cat. No. B135892
M. Wt: 198.26 g/mol
InChI Key: VJZIBKMCYSQORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-2-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has a molecular formula of C13H14N2 and a molecular weight of 198.27 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research. In

Mechanism Of Action

The mechanism of action of 4-Isopropyl-2-phenylpyrimidine is primarily through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division and is a target for many anticancer drugs. By inhibiting tubulin polymerization, 4-Isopropyl-2-phenylpyrimidine prevents the formation of microtubules, which are essential for cell division. This ultimately leads to cell death and the inhibition of tumor growth.

Biochemical And Physiological Effects

Studies have shown that 4-Isopropyl-2-phenylpyrimidine has a range of biochemical and physiological effects. In addition to its antitumor activity, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-Isopropyl-2-phenylpyrimidine is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 4-Isopropyl-2-phenylpyrimidine. One area of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity, and further research may lead to the development of new and more effective anticancer drugs. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases. Its neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
In conclusion, 4-Isopropyl-2-phenylpyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potent antitumor activity, anti-inflammatory and antioxidant properties, and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.

Synthesis Methods

The synthesis of 4-Isopropyl-2-phenylpyrimidine can be achieved through various methods. One of the most commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Another method involves the reaction of 2-aminopyrimidine with isopropyl chloroacetate and phenylboronic acid in the presence of a palladium catalyst. Both methods have been reported to yield high purity and yield of 4-Isopropyl-2-phenylpyrimidine.

Scientific Research Applications

4-Isopropyl-2-phenylpyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. Studies have shown that 4-Isopropyl-2-phenylpyrimidine exhibits potent antitumor activity through the inhibition of tubulin polymerization. It has also been reported to have antifungal and antibacterial properties.

properties

CAS RN

127958-20-7

Product Name

4-Isopropyl-2-phenylpyrimidine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-phenyl-4-propan-2-ylpyrimidine

InChI

InChI=1S/C13H14N2/c1-10(2)12-8-9-14-13(15-12)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

VJZIBKMCYSQORD-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=NC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=NC(=NC=C1)C2=CC=CC=C2

synonyms

Pyrimidine, 4-(1-methylethyl)-2-phenyl- (9CI)

Origin of Product

United States

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